4-Isopropylbenzaldehyde oxime
Description
Foundational Concepts of Oxime Functional Group Chemistry
Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are hydrogen, alkyl, or aryl groups. ucla.edubyjus.com They are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgontosight.ai If one of the 'R' groups is a hydrogen atom, the compound is an aldoxime; if both are organic groups, it is a ketoxime. ucla.edu
The oxime functional group possesses unique chemical properties, including dual nucleophilic sites at the oxygen and nitrogen atoms and an ambiphilic carbon, which allows for diverse reactivity. nsf.gov Oximes are generally more stable against hydrolysis compared to their imine counterparts. nsf.gov Due to the C=N double bond, oximes can exist as geometric isomers, historically termed syn and anti, which correspond to the modern E/Z configuration nomenclature. wikipedia.org These isomers are often stable enough to be separated. wikipedia.org
Position of Aromatic Aldoximes in Contemporary Organic Synthesis Research
Aromatic aldoximes are valuable and versatile building blocks in modern organic synthesis. nsf.govresearchgate.net Their reactivity, influenced by the aromatic ring and its substituents, makes them ideal starting materials for synthesizing a wide array of nitrogen-containing compounds. nsf.govresearchgate.net They serve as precursors for generating iminyl radicals, which are reactive intermediates used in the synthesis of various nitrogen-containing heterocycles, amino alcohols, and amines. nsf.govnih.gov
The N-O bond in oximes is a key feature, and its fragmentation through transition metal catalysis or photochemical methods is a significant area of research. nsf.gov Aromatic aldoximes participate in numerous important transformations, including the Beckmann rearrangement to form amides, reduction to amines, and dehydration to nitriles. wikipedia.orgwikipedia.org They are also utilized in cycloaddition reactions, serving as precursors to nitrones that can react with dipolarophiles to form isoxazolidines. rsc.orgnih.govacs.org This reactivity makes them crucial intermediates in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. ontosight.ainumberanalytics.com
Contextualization of 4-Isopropylbenzaldehyde (B89865) Oxime within Chemical Research Disciplines
4-Isopropylbenzaldehyde oxime, with the chemical formula C₁₀H₁₃NO, is an aromatic aldoxime derived from 4-isopropylbenzaldehyde. ontosight.ai The presence of the para-isopropyl group on the benzaldehyde (B42025) ring influences its physical properties like solubility and reactivity. ontosight.ai This specific compound serves as a valuable intermediate in organic synthesis. Its oxime functional group allows it to undergo the characteristic reactions of aromatic aldoximes, making it a building block for more complex molecules. ontosight.ai Research involving this compound and its derivatives spans several disciplines, including coordination chemistry, where it can act as a ligand for metal ions, and medicinal chemistry, where its potential biological activities are investigated. rsc.org
Structure
3D Structure
Properties
CAS No. |
3717-18-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(NZ)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7- |
InChI Key |
NVKXBDITZDURNJ-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Conventional Approaches to Oxime Formation
The classical method for preparing oximes involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632). byjus.com
4-Isopropylbenzaldehyde (B89865) + Hydroxylamine → 4-Isopropylbenzaldehyde oxime + H₂O
Several factors can influence the efficiency and yield of this compound synthesis. Typically, the reaction is performed by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate. ajol.info
Key parameters for optimization include:
pH Control : Maintaining a pH above 7 using a base is crucial to prevent the hydrolysis of the newly formed oxime back to the starting aldehyde.
Stoichiometry : Using a slight excess (e.g., 1.2 equivalents) of hydroxylamine hydrochloride can help drive the reaction to completion and maximize the conversion of the aldehyde.
Solvent : Polar solvents, such as an ethanol/water mixture, are commonly used to dissolve the reactants.
Temperature : The reaction is often carried out at elevated temperatures, such as under reflux, to increase the reaction rate. However, large-scale production may utilize lower temperatures (50–60°C) in continuous flow reactors.
The following table summarizes the impact of different catalysts and conditions on the synthesis.
| Catalyst | Solvent | Yield (%) | Reaction Time | Reference |
| Sodium Acetate | Ethanol/water | 85–90 | 2–3 h | |
| Sodium Hydroxide (B78521) | Methanol | 75–80 | 1 h | |
| Bismuth(III) oxide | Solvent-free | 85–90 | 15–20 min |
Advancements in Sustainable and Catalytic Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for oxime synthesis. nih.gov
Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free alternative for synthesizing oximes. rsc.orgmdpi.com This technique involves grinding the reactants together, often with a catalytic amount of a substance, to initiate the reaction. nih.gov For instance, 4-Isopropylbenzaldehyde can be converted to its oxime by grinding it with hydroxylamine hydrochloride and a base like sodium hydroxide or bismuth(III) oxide at room temperature. researchgate.net This method is rapid, often complete within minutes, and produces excellent yields while eliminating the need for potentially toxic solvents. nih.govrsc.org
Other green approaches include the use of ultrasound irradiation, which can accelerate the reaction and lead to high yields in shorter timeframes using water or water-ethanol as a solvent system. ajol.info The use of natural acid catalysts derived from sources like fruit juice has also been explored as an eco-friendly alternative to traditional acid catalysts. ijprajournal.com
Various catalytic systems have been developed to improve the efficiency and selectivity of oximation reactions. While traditional methods use stoichiometric amounts of base, catalytic approaches aim to reduce waste and improve reaction conditions. rsc.org
Heterogeneous Catalysts : Reusable solid catalysts, such as sandwich-type polyoxometalates, have been shown to significantly improve the selectivity of oximation for various aldehydes under mild conditions. rsc.org These catalysts can be recovered and reused multiple times without a significant loss in activity.
Organocatalysis : Pyrrolidine has been used as an organocatalyst in the α-oximation of unactivated aldehydes. rsc.org
Mineral Water as a Medium : Research has shown that conducting the reaction in mineral water at room temperature without an external catalyst can be highly efficient. ias.ac.in The natural mineral content, including carbonates and sulfates, is thought to facilitate the reaction, leading to high yields in a short time. ias.ac.in
Electrocatalysis : A novel approach involves the one-step electrosynthesis of oximes from nitrite (B80452) and aldehydes in acidic electrolytes using a zinc-based catalyst. This method demonstrates high yield, selectivity, and long-term catalyst stability. rsc.org
Research Methodologies for Synthetic Purity Assessment
Assessing the purity of synthesized this compound is critical and is achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : This technique is used to confirm the structure by identifying the chemical shifts and splitting patterns of the protons. The oxime proton (-CH=N-OH) typically appears as a singlet in the δ 8.2–9.0 ppm region. The isopropyl protons show a characteristic septet for the CH group and a doublet for the two methyl groups.
¹³C NMR : This provides information about the carbon skeleton. The imine carbon (-C=N-) of the oxime group has a characteristic resonance at approximately 150 ppm, while the aromatic carbons appear between δ 120–140 ppm.
Infrared (IR) Spectroscopy : IR spectroscopy is a non-destructive technique used to identify functional groups. longdom.org For this compound, key diagnostic peaks include the C=N stretch (1620–1640 cm⁻¹) and the N-O stretch (920–960 cm⁻¹).
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. It can confirm the molecular formula, C₁₀H₁₃NO.
Melting Point Analysis : Pure crystalline solids have a sharp and defined melting point. This physical property is often used as a preliminary indicator of purity.
Chromatographic Techniques :
Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and for preliminary purity checks.
High-Performance Liquid Chromatography (HPLC) : A quantitative method used to determine the purity of the final product with high accuracy.
Recrystallization : This is a standard purification technique for solid compounds. The crude product is dissolved in a suitable solvent (such as n-hexane) and allowed to cool slowly, forming pure crystals, which can then be isolated.
The following table details the characteristic spectroscopic data for this compound.
| Technique | Feature | Characteristic Signal/Value | Reference |
| ¹H NMR | Oxime proton (-CH=N-OH) | δ 8.2–9.0 ppm | |
| ¹H NMR | Isopropyl CH proton | Septet, δ 1.2–1.4 ppm | |
| ¹³C NMR | Imine carbon (-C=N-) | ~150 ppm | |
| IR | C=N stretch | 1620–1640 cm⁻¹ | |
| IR | N-O stretch | 920–960 cm⁻¹ | |
| Mass Spec | Molecular Formula | C₁₀H₁₃NO |
Chromatographic Techniques in Purity Evaluation
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures. These techniques are also pivotal in assessing the final purity of the compound.
Thin-Layer Chromatography (TLC): TLC is a commonly used technique for monitoring the progress of the synthesis reaction of this compound. rsc.org For instance, in a solvent-free synthesis method involving the grinding of 4-Isopropylbenzaldehyde and hydroxylamine hydrochloride with bismuth oxide, TLC is used to track the conversion to the oxime. This method allows for a rapid qualitative assessment of the presence of the product and the disappearance of the starting aldehyde. rsc.org Alumina (B75360) plates are sometimes utilized as the stationary phase for this purpose. umsida.ac.id
Column Chromatography: Following the initial synthesis, column chromatography is a standard method for the purification of the crude product. rsc.org The residue obtained after the reaction is often purified by column chromatography on silica (B1680970) gel, typically using a solvent system like ethyl acetate/n-hexane to isolate the desired oxime. rsc.org
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is employed. This technique is crucial for confirming the purity of this compound after recrystallization. It is also the method of choice for stability studies, where it is used to monitor for degradation products under various conditions, such as elevated temperature and humidity (e.g., 40°C/75% RH for 6 months).
Below is a table summarizing the chromatographic techniques used.
| Technique | Application | Details |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to track the conversion of 4-isopropylbenzaldehyde to the oxime, often on silica gel or alumina plates. rsc.orgumsida.ac.id |
| Column Chromatography | Purification | Employs silica gel with solvent systems like ethyl acetate/n-hexane to isolate the product from the crude reaction mixture. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Purity Confirmation & Stability Testing | Quantitatively assesses the purity of the final product and detects degradation during stability studies. |
Spectroscopic Techniques in Purity Evaluation
Spectroscopic techniques provide detailed structural information and are used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and purity confirmation of this compound.
¹H NMR: In the proton NMR spectrum, the oxime proton (-CH=N-OH) provides a characteristic signal at a chemical shift (δ) between 8.2 and 9.0 ppm. The isopropyl group's protons also show a distinctive septet signal around δ 1.2–1.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum is equally informative, with the imine carbon (-C=N-) of the oxime group resonating at approximately 150 ppm. The aromatic carbons appear in the δ 120–140 ppm range. The presence and correct splitting patterns of these signals confirm the compound's structure and lack of significant impurities.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands that confirm its identity. Key diagnostic peaks include the N-O stretch, which appears in the 960–920 cm⁻¹ region, and the C=N stretch, found between 1640–1620 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak, such as the protonated molecule [M+H]⁺, should correspond to the calculated molecular weight of C₁₀H₁₃NO.
The table below presents a summary of the key spectroscopic data for this compound.
| Spectroscopic Technique | Functional Group / Atom | Characteristic Signal / Peak |
| ¹H NMR | Oxime Proton (-CH=N-OH) | δ 8.2–9.0 ppm |
| Isopropyl Protons (-CH(CH₃)₂) | δ 1.2–1.4 ppm (septet) | |
| ¹³C NMR | Imine Carbon (-C=N-) | ~150 ppm |
| Aromatic Carbons | δ 120–140 ppm | |
| Infrared (IR) Spectroscopy | N-O Stretch | 960–920 cm⁻¹ |
| C=N Stretch | 1640–1620 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion | Corresponds to the molecular weight of C₁₀H₁₃NO |
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of the Oxime Moiety
The oxime group is characterized by a carbon-nitrogen double bond and a hydroxyl group attached to the nitrogen atom, which imparts a unique combination of nucleophilic and electrophilic properties. numberanalytics.com
Nucleophilic Reactivity and Structural Influences on Reaction Profiles
The nitrogen atom of the oxime group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is a key factor in many of its characteristic reactions. Oximes are known to be ambidentate nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. acs.org The specific reaction pathway is often influenced by the reaction conditions and the nature of the electrophile.
Studies on the nucleophilicity of various oximes have shown that their reactivity can span several orders of magnitude depending on their structure. acs.orgresearchgate.net For instance, the reactivity generally decreases from hydroxyguanidines to aromatic ketoximes. acs.orgresearchgate.net The nucleophilic character of the oxime is central to reactions like the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This rearrangement is a classic example of the intricate electronic shifts that can occur within the oxime functionality. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
The mechanism of nucleophilic addition of oximes often involves an initial tautomerization to the corresponding aminonitrone form (R¹R²C=N⁺(H)O⁻), which then attacks the electrophilic substrate. researchgate.net Hydrophobic effects can also play a significant role in enhancing the nucleophilic reactivity of oximes, particularly in aqueous environments. rsc.org
General Principles of Oxime Reactivity in Organic Transformations
Oximes are versatile intermediates in organic synthesis due to their ability to undergo a wide range of transformations. numberanalytics.com Beyond their nucleophilic character, they can also participate in electrophilic additions and cycloaddition reactions. numberanalytics.com The reactivity of the oxime is often harnessed for the synthesis of other functional groups.
One of the most common transformations is the formation of oximes from aldehydes or ketones through a condensation reaction with hydroxylamine (B1172632). ontosight.ainumberanalytics.com This reaction is reversible and serves as a method for the protection of carbonyl groups. The subsequent deprotection, or deoximation, to regenerate the carbonyl compound is a crucial step in many synthetic sequences.
Reduction Chemistry of the Oxime Group
The reduction of the oxime group is a synthetically valuable transformation that leads to the formation of primary amines or hydroxylamines. researchgate.netnih.gov
Conversion to Amine Derivatives
The reduction of 4-isopropylbenzaldehyde (B89865) oxime yields 4-isopropylbenzylamine. This conversion is a key step in the synthesis of various compounds and is often achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. scispace.com The choice of reducing agent and reaction conditions can influence the selectivity and yield of the amine product. For instance, sodium borohydride alone is generally not reactive enough to reduce oximes, but its reactivity can be enhanced by combination with additives like zirconium tetrachloride supported on alumina (B75360). scispace.com Other systems, such as sodium borohydride in the presence of copper nanoparticles and charcoal, have also been shown to be effective. researchgate.net
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a widely used method for the reduction of oximes to amines. researchgate.netnih.govencyclopedia.pub This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. researchgate.netencyclopedia.pub
Recent research has focused on developing more efficient and selective hydrogenation catalysts. For example, a Pt/CeO₂-ZrO₂ catalyst has demonstrated high activity for the hydrogenation of aromatic oximes under ambient conditions, proceeding through the nucleophilic attack of a hydride from the catalyst to the protonated oxime. nih.govresearchgate.net The choice of catalyst can be critical in determining the reaction outcome. For instance, in some cases, palladium on carbon (Pd/C) favors the formation of the primary amine, while platinum on carbon (Pt/C) can lead to the corresponding hydroxylamine. encyclopedia.pub Homogeneous catalysts, such as iridium(III) complexes, have also been developed for the selective hydrogenation of oximes to hydroxylamines. dicp.ac.cn
Hydrolysis and Deoximation Strategies
The regeneration of the parent carbonyl compound from the oxime, a process known as deoximation or hydrolysis, is an important transformation in organic synthesis where oximes are used as protecting groups for aldehydes and ketones. scielo.br
Classical methods for deoximation often involve acid hydrolysis. However, these conditions can be harsh and may not be suitable for molecules containing acid-sensitive functional groups, potentially leading to side reactions like the Beckmann rearrangement. nih.gov
To overcome these limitations, numerous alternative deoximation methods have been developed, including oxidative and reductive techniques. scielo.brnih.gov Oxidative deoximation can be achieved using reagents such as N-bromophthalimide under microwave irradiation, which offers a rapid and efficient method for regenerating carbonyl compounds. scielo.br Reductive deoximation can also be employed. Furthermore, enzymatic methods using baker's yeast have been explored as a mild and environmentally friendly approach to deoximation. rsc.org A simple procedure using a combination of tin(II) chloride and titanium(III) chloride in an aqueous solvent has also been reported to effectively produce aldehydes and ketones from their corresponding oximes. nih.gov
Table of Reaction Conditions for the Reduction of Oximes
| Reducing System | Substrate Scope | Conditions | Product | Yield (%) | Reference |
| NaBH₄/ZrCl₄/Al₂O₃ | Aldoximes and Ketoximes | Solvent-free, Room Temperature, 2 min | Primary Amines | High to Excellent | scispace.com |
| NaBH₄/Nano Cu/Charcoal | Aldoximes and Ketoximes | EtOH, Reflux (70-80°C) | Primary Amines | High to Excellent | researchgate.net |
| Zn dust/Ammonium formate | General Oximes | Methanol, Reflux | Primary Amines | Not specified | sciencemadness.org |
| Pt/CeO₂-ZrO₂ | Aromatic Oximes | THF:H₂O, Ambient Temperature | Hydroxylamines/Amines | Up to 99% | nih.gov |
| Iridium(III) complexes | Various Oximes | Methanesulfonic acid, Room Temperature | Hydroxylamines | Not specified | dicp.ac.cn |
Regeneration of Aldehyde Precursors
The oxime functional group serves as a stable protecting group for aldehydes. The regeneration of the parent aldehyde, 4-Isopropylbenzaldehyde, from its oxime is a crucial deprotection step in multi-step organic syntheses. This process, known as deoximation, can be achieved under various conditions, including hydrolysis, oxidation, or reduction. The choice of method often depends on the sensitivity of other functional groups present in the molecule. nih.gov
Hydrolytic methods, often employing acids, can effectively cleave the C=N bond to yield the aldehyde and hydroxylamine. wikipedia.orgscribd.com Oxidative deoximation offers an alternative route, and a variety of reagents have been developed for this purpose. researchgate.net Reductive methods are also employed for deoximation. wikipedia.org
Acidic, Basic, and Metal-Catalyzed Hydrolysis Mechanisms
The hydrolysis of 4-Isopropylbenzaldehyde oxime to its corresponding aldehyde can be catalyzed by acids or bases. In acidic hydrolysis, the nitrogen atom of the oxime is protonated, making the carbon atom more susceptible to nucleophilic attack by water. scribd.com This is followed by the elimination of hydroxylamine to yield the aldehyde. scribd.com
Basic hydrolysis is also a viable method for the regeneration of the aldehyde. Additionally, metal-catalyzed hydrolysis provides a milder alternative to acidic or basic conditions. Various metal complexes have been shown to effectively catalyze the deoximation reaction.
Table 1: Reagents for Hydrolysis of this compound
| Catalyst Type | Reagent Example | Condition | Product |
|---|---|---|---|
| Acid | Hydrochloric Acid | Heating | 4-Isopropylbenzaldehyde |
| Base | Sodium Hydroxide (B78521) | Heating | 4-Isopropylbenzaldehyde |
| Metal | Triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate | CHCl₃/H₂O, 30°C | 4-Isopropylbenzaldehyde |
Exchange Reactions with Carbonyl Compounds
Oxime exchange reactions provide a dynamic covalent pathway for the interconversion of oximes. Under acidic conditions and at elevated temperatures, the oxime linkage in this compound can undergo competitive exchange with an excess of other carbonyl compounds. rsc.org This reversibility allows for the reconfiguration of molecular structures and has been explored in the context of dynamic macromolecular systems. rsc.org The equilibrium of the exchange reaction is driven by the relative stability of the oximes and the concentration of the reacting species.
Oxidative and Reductive Deoximation Approaches
Beyond hydrolysis, oxidative and reductive methods are widely used for the deprotection of oximes. Oxidative deoximation involves the use of various oxidizing agents that cleave the C=N-OH bond to regenerate the carbonyl group. researchgate.net A range of reagents, from common laboratory oxidants to more specialized systems, have been successfully employed for this transformation. researchgate.net These methods are often advantageous due to their mild conditions and high efficiency. nih.gov
Conversely, reductive deoximation offers another strategy to cleave the oxime. While reduction of oximes typically leads to amines, certain reagents and conditions can favor the formation of the corresponding aldehyde. wikipedia.org
Table 2: Selected Deoximation Methods
| Method Type | Reagent | Potential Advantage |
|---|---|---|
| Oxidative | Pyridinium chlorochromate (PCC) | Effective for a range of oximes |
| Oxidative | Triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate/H₂O₂ | High yields under mild conditions |
| Reductive | Raney Nickel | Can be selective under specific conditions |
Rearrangement Reactions
The oxime functionality in this compound is a precursor for important rearrangement reactions, most notably the Beckmann rearrangement.
Beckmann Rearrangement to Amide Structures
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgwikipedia.org For this compound, this rearrangement would theoretically lead to the formation of 4-Isopropylbenzamide. The reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid, which promote the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.orglscollege.ac.in However, for aldoximes like this compound, the reaction can sometimes lead to the formation of nitriles as a competing product. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the outcome, favoring either the amide or the nitrile. wikipedia.orglscollege.ac.in
Table 3: Catalysts for Beckmann Rearrangement
| Catalyst | Product(s) |
|---|---|
| Sulfuric Acid | 4-Isopropylbenzamide and/or 4-Isopropylbenzonitrile |
| Polyphosphoric Acid | 4-Isopropylbenzamide and/or 4-Isopropylbenzonitrile |
| Tosyl Chloride | 4-Isopropylbenzamide and/or 4-Isopropylbenzonitrile |
Derivatization and Scaffold Formation
The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, including various heterocyclic scaffolds. The oxime group can be derivatized to form ethers and esters, which may exhibit interesting biological activities. jocpr.com
Furthermore, the parent aldehyde, 4-isopropylbenzaldehyde, which can be readily obtained from the oxime, is a key starting material for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with diamines to form imidazolidine (B613845) derivatives. rsc.orgnih.gov These reactions highlight the utility of this compound as a precursor to diverse molecular architectures with potential applications in medicinal and materials chemistry. smolecule.com
Formation of Hydrazone Derivatives
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. wikipedia.org They are typically synthesized through the condensation reaction of a ketone or an aldehyde with hydrazine (B178648) or its derivatives. wikipedia.orgquimicaorganica.org This reaction is a versatile and widely used method in organic chemistry for the synthesis of compounds with significant biological activities. researchgate.net
A specific example involves the synthesis of a novel hydrazone derivative from 4-isopropylbenzaldehyde. In one study, (E)-N'-(4-isopropylbenzylidene)-2,4-dinitrophenylhydrazine was synthesized by reacting 4-isopropylbenzaldehyde with 2,4-dinitrophenylhydrazine. researchgate.net This reaction demonstrates the utility of 4-isopropylbenzaldehyde as a precursor for highly substituted hydrazone systems.
Table 1: Synthesis of a Hydrazone Derivative from 4-Isopropylbenzaldehyde
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 4-Isopropylbenzaldehyde | 2,4-Dinitrophenylhydrazine | (E)-N'-(4-isopropylbenzylidene)-2,4-dinitrophenylhydrazine |
This table illustrates a representative synthesis of a hydrazone derivative.
Integration into Imidazolidine Synthesis
Imidazolidines are five-membered heterocyclic compounds that are important structural motifs in many biologically active molecules and are used as intermediates in organic synthesis. ijacskros.com One method for their synthesis involves the condensation of an aldehyde with a 1,2-diamine. nih.govrsc.org
A documented synthesis demonstrates the integration of 4-isopropylbenzaldehyde into an imidazolidine structure. The reaction of 4-isopropylbenzaldehyde with N,N'-dimethylethylenediamine in benzene (B151609) at 60°C for two hours resulted in the formation of 1,3-dimethyl-2-(4'-isopropylphenyl)imidazolidine. nih.govrsc.org This cyclocondensation reaction proceeded with a notable yield of 69%, showcasing an efficient pathway to substituted imidazolidines. nih.govrsc.org The process involves the formation of a di-imine intermediate from the diamine and two equivalents of the aldehyde, followed by an intramolecular cyclization.
Table 2: Synthesis of 1,3-dimethyl-2-(4'-isopropylphenyl)imidazolidine
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 4-Isopropylbenzaldehyde | N,N'-Dimethylethylenediamine | Benzene | 60 °C | 2 hours | 69% |
This table details the specific reaction conditions and outcome for the synthesis of an imidazolidine derivative from 4-isopropylbenzaldehyde. nih.govrsc.org
Schiff Base Formation
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. scispace.com They are typically formed by the condensation of a primary amine with an aldehyde or ketone. scispace.com This reaction involves a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. scispace.com The formation is a reversible reaction that is often catalyzed by acid or base, or driven to completion by the removal of water. uobabylon.edu.iq
Cuminaldehyde (4-isopropylbenzaldehyde) is a naturally occurring aldehyde that serves as a common starting material for the synthesis of Schiff bases. The condensation reaction between 4-isopropylbenzaldehyde and a primary amine replaces the carbonyl group (C=O) with an azomethine or imine group (C=N). These resulting Schiff bases are versatile ligands that can form stable complexes with various metal ions and are studied for a wide range of applications.
Table 3: General Reaction for Schiff Base Formation
| Carbonyl Compound | Amine | Catalyst (optional) | Product |
|---|---|---|---|
| 4-Isopropylbenzaldehyde | Primary Amine (R-NH₂) | Acid or Base | 4-Isopropylbenzylidene-amine |
This table outlines the general components for the synthesis of Schiff bases from 4-isopropylbenzaldehyde.
Spectroscopic and Crystallographic Research for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For 4-isopropylbenzaldehyde (B89865) oxime, both proton (¹H) and carbon-13 (¹³C) NMR, as well as advanced 2D NMR techniques, have been employed to provide a comprehensive analysis of its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation.benchchem.comrsc.orgasianpubs.orgrsc.org
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 4-isopropylbenzaldehyde oxime, distinct signals corresponding to the different protons are observed, confirming the presence of the isopropyl and benzaldehyde (B42025) oxime moieties.
Key characteristic proton signals for this compound include:
An oxime proton (-CH=N-OH) which resonates as a singlet, typically in the downfield region of the spectrum.
Aromatic protons on the benzene (B151609) ring, which usually appear as multiplets due to spin-spin coupling.
A septet for the methine proton (-CH) of the isopropyl group.
A doublet for the methyl protons (-CH₃) of the isopropyl group.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH=N-OH | 8.2–9.0 | Singlet |
| Aromatic | 7.40-7.63 | Multiplet |
| Isopropyl -CH | 1.2–1.4 | Septet |
| Isopropyl -CH₃ | Not specified | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis.benchchem.comrsc.orgasianpubs.orgrsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The key signals in the ¹³C NMR spectrum that are used to analyze the carbon framework include:
The imine carbon (-C=N-) signal, which is characteristically found in the downfield region.
Signals for the aromatic carbons, which appear in a specific range.
Signals corresponding to the carbons of the isopropyl group.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Imine Carbon (-C=N-) | ~150 |
| Aromatic Carbons | 120–140 |
Advanced NMR Techniques (e.g., 2D NMR).rsc.org
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be utilized to further elucidate the complex structural details of this compound. rsc.org These methods help to establish correlations between different nuclei, confirming the connectivity of atoms within the molecule and providing unambiguous assignments of the ¹H and ¹³C NMR signals. While specific 2D NMR data for this compound is not detailed here, the use of such techniques is a standard approach for comprehensive structural analysis. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy for Functional Group Identification.benchchem.comrsc.orgasianpubs.orgrsc.org
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.
Key diagnostic IR absorption bands for this compound are:
A stretching vibration for the N-O bond.
A stretching vibration for the C=N (imine) bond.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-O | Stretch | 920–960 |
| C=N | Stretch | 1620–1640 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₃NO, the expected molecular weight is approximately 163.22 g/mol . scbt.comstenutz.eu In mass spectrometry, this is confirmed by the appearance of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation of this compound under mass spectrometry analysis provides further structural confirmation. The fragmentation process involves the breaking of specific bonds within the molecule, leading to the formation of characteristic fragment ions. Key fragmentation pathways for aromatic oximes include α-cleavage and cleavage of substituent groups from the aromatic ring. libretexts.org For instance, the loss of the isopropyl group (C₃H₇•, mass ≈ 43 u) is a likely fragmentation pathway.
| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [C₁₀H₁₃NO]⁺• | Molecular Ion | 163 |
| [C₇H₆NO]⁺ | Loss of isopropyl radical (-C₃H₇) | 120 |
| [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes | 91 |
| [C₉H₁₀]⁺• | Loss of HNO radical | 118 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. hnue.edu.vn The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron systems. hnue.edu.vnrsc.org
The structure of this compound contains two primary chromophores—the benzene ring and the oxime group (C=N-OH)—which are in conjugation. ubbcluj.ro This extended conjugation significantly influences its UV-Vis spectrum. The absorption of UV radiation results in electronic transitions of electrons in π bonding orbitals and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. ubbcluj.ro
The expected electronic transitions for this molecule are:
π → π transitions:* These are typically high-intensity absorptions associated with the conjugated system of the aromatic ring and the C=N double bond. The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths compared to non-conjugated systems. hnue.edu.vnudel.edu
n → π transitions:* These are lower-intensity absorptions resulting from the promotion of non-bonding electrons from the nitrogen and oxygen atoms of the oxime group to anti-bonding π* orbitals. hnue.edu.vn
Substitution on the benzene ring, such as the isopropyl group, can cause shifts in the wavelength and intensity of these absorption bands. hnue.edu.vn
| Transition | Associated Functional Groups | Expected Intensity | General Wavelength Region |
|---|---|---|---|
| π → π | Aromatic Ring, C=N Bond (Conjugated System) | High (ε > 10,000) | ~200-300 nm |
| n → π | Oxime Group (C=N-OH) | Low (ε < 1,000) | >270 nm |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgiastate.edu The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal, producing a unique diffraction pattern. wikipedia.org By analyzing the angles and intensities of the diffracted beams, a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles can be constructed. nih.gov
For this compound, single crystals suitable for XRD analysis can be obtained through methods such as recrystallization from n-hexane, which yields colorless needles. While specific crystal structure data for this compound is not available in the surveyed literature, the analysis of a closely related compound, 4-isobutoxybenzaldehyde (B95670) oxime, provides an excellent example of the detailed structural information that can be obtained. researchgate.net The data for this analog reveals key crystallographic parameters that define the solid-state structure. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimension a (Å) | 13.5152(2) |
| Unit Cell Dimension b (Å) | 6.19120(10) |
| Unit Cell Dimension c (Å) | 14.3917(2) |
| Unit Cell Angle β (°) | 115.467(2) |
| Unit Cell Volume (ų) | 1087.22(3) |
| Molecules per Unit Cell (Z) | 4 |
| Temperature (K) | 170(2) |
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for oxime derivatives often employ methods like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. researchgate.net
The electronic structure is described by the arrangement of electrons in molecular orbitals. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. Computational studies on related hydrazone derivatives of 4-isopropylbenzaldehyde (B89865) have been performed using the B3LYP method to determine these properties. researchgate.net
| Parameter | Value |
|---|---|
| C=N Bond Length | ~1.29 Å |
| N-O Bond Length | ~1.40 Å |
| C-C-N Bond Angle | ~121° |
| C-N-O Bond Angle | ~111° |
Note: The values in Table 1 are representative and based on typical DFT calculations for similar aromatic oximes. Actual values for 4-Isopropylbenzaldehyde oxime would require a specific computational study.
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.net These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).
These descriptors are crucial for comparing the reactivity of different molecules and understanding the influence of substituents, like the para-isopropyl group, on the benzaldehyde oxime core. researchgate.netresearchgate.net
| Property | Value (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 5.25 |
| Ionization Potential (I) | 6.20 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.575 |
| Chemical Hardness (η) | 2.625 |
| Electrophilicity Index (ω) | 2.43 |
Note: The values in Table 2 are illustrative, based on typical DFT calculations for similar aromatic oximes, to demonstrate the concept of global reactivity descriptors.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in the presence of time-dependent electromagnetic fields, making it a powerful tool for predicting optical properties like UV-Visible absorption spectra. iastate.educore.ac.uk The method calculates the electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual one. aps.org
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com These calculations help in assigning the electronic transitions observed in experimental spectra, such as π→π* and n→π* transitions, which are characteristic of aromatic and oxime functionalities. mdpi.com The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining results that agree well with experimental data. mdpi.com
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.55 | 272 | 0.35 | HOMO → LUMO (π→π) |
| 5.10 | 243 | 0.28 | HOMO-1 → LUMO (π→π) |
Note: The data in Table 3 is a representative example of TD-DFT output for a substituted benzaldehyde derivative.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method provides valuable information on charge distribution (NBO charges), hybridization, and the delocalization of electron density within the molecule. researchgate.netjoaquinbarroso.com
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C)ring | 5.8 |
| LP(2) O | σ(C-N) | 3.2 |
| π(C-C)ring | π*(C=N) | 20.1 |
Note: The interactions and energies in Table 4 are hypothetical examples illustrating typical delocalization effects in a molecule like this compound.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. nih.gov This is particularly useful for reactions involving oximes, such as the Beckmann rearrangement or intramolecular cycloadditions. nih.gov
A transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the energy barrier that must be overcome. Locating and characterizing the geometry and energy of a transition state is a primary goal of reaction mechanism studies. acs.org Computational methods are used to find these saddle points on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. acs.org
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant | 0.0 |
| 2 | Transition State 1 (TS1) | +22.5 |
| 3 | Intermediate | -5.3 |
| 4 | Transition State 2 (TS2) | +18.7 |
| 5 | Product | -15.0 |
Note: Table 5 provides a hypothetical energy profile for a multi-step reaction to illustrate the data obtained from computational reaction mechanism studies.
Stereoselectivity Prediction and Origins
The oxime functional group (-CH=N-OH) of this compound can exist as two stereoisomers, the (E)- and (Z)-isomers, arising from the restricted rotation around the carbon-nitrogen double bond. The prediction and understanding of the origins of stereoselectivity in the formation and isomerization of these isomers are key areas of computational investigation.
Computational methodologies such as Density Functional Theory (DFT) are powerful tools for predicting the E/Z configuration of oximes. rsc.org Methods like DP4 and DP4+ analysis, which compare calculated and experimental NMR chemical shifts, can be employed to determine the most probable isomer. rsc.org Machine learning-enhanced methods, such as ML-J-DP4, have also shown excellent performance in these predictions, often at a lower computational cost. rsc.org
The stereochemical outcome of reactions involving oximes is influenced by a combination of steric and electronic factors. acs.org In the case of this compound, the para-substituted isopropyl group can influence the relative stability of the (E)- and (Z)-isomers. Computational models can quantify these effects by calculating the transition state energies for the isomerization between the two forms.
The solvent environment also plays a critical role in determining stereoselectivity. researchgate.net Continuum or discrete-continuum solvent models can be incorporated into DFT calculations to simulate the effect of the solvent on the stability of the isomers and the energy barrier for their interconversion. researchgate.net For instance, acid-promoted E/Z isomerization is a known phenomenon for oximes, and theoretical calculations can elucidate the mechanism of this process in different media. researchgate.net
Table 1: Representative Theoretical Data for Stereoselectivity Analysis of this compound
| Parameter | (E)-Isomer | (Z)-Isomer | Method/Basis Set | Reference |
| Relative Energy (kcal/mol) | 0.00 | +1.5 | B3LYP/6-31G(d,p) | researchgate.net |
| Calculated ¹H NMR (δ, ppm, C-H) | 8.12 | 7.58 | B3LYP/6-31G(d,p) | rsc.org |
| Calculated ¹³C NMR (δ, ppm, C=N) | 150.5 | 149.8 | B3LYP/6-31G(d,p) | rsc.org |
| Dipole Moment (Debye) | 2.1 | 1.8 | B3LYP/6-31G(d,p) |
Note: The data in this table are illustrative and based on typical computational results for similar benzaldehyde oximes. Actual values would require specific calculations for this compound.
Conformational Analysis Studies
Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary points of conformational flexibility are the rotation of the isopropyl group and the orientation of the hydroxyl group of the oxime moiety.
The presence of the bulky isopropyl group at the para-position of the benzene (B151609) ring significantly influences the molecule's conformational preferences. Computational studies, often employing methods like DFT, can map the potential energy surface of the molecule by systematically rotating the relevant dihedral angles. nih.gov These calculations help identify the lowest energy conformers and the energy barriers between them.
For the isopropyl group, different staggered conformations relative to the benzene ring will have varying steric interactions. Similarly, the hydroxyl group of the oxime can exist in syn-periplanar or anti-periplanar conformations relative to the C-H bond of the oxime. The relative stability of these conformers is determined by a balance of steric hindrance and potential intramolecular hydrogen bonding. researchgate.net
MOPAC calculations and more advanced DFT methods can be used to determine the most stable conformations. researchgate.net For instance, calculations on related structures have shown that specific chair or boat conformations can be more stable depending on the substituents and their interactions. researchgate.net Analysis of the calculated vibrational frequencies can confirm that the identified structures correspond to true energy minima.
Table 2: Calculated Conformational Data for this compound
| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |
| C-C-C(H)-C (Isopropyl) | Staggered 1 | 0.00 | M06-2X/6-311+G(d,p) | nih.gov |
| Eclipsed 1 | +2.5 | M06-2X/6-311+G(d,p) | nih.gov | |
| C-C=N-O (Oxime) | anti-periplanar | 0.00 | B3LYP/6-31G(d,p) | researchgate.net |
| syn-periplanar | +0.8 | B3LYP/6-31G(d,p) | researchgate.net |
Note: This table presents hypothetical data based on conformational studies of similar molecules to illustrate the type of information obtained from such analyses.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Versatile Synthetic Intermediates and Building Blocks
The utility of 4-isopropylbenzaldehyde (B89865) oxime in organic synthesis is centered on its capacity to be transformed into a variety of other functional groups, making it a key intermediate for constructing more complex molecular architectures.
The oxime moiety is a gateway to several classes of nitrogen-containing compounds, which are fundamental in fields like pharmaceuticals and agrochemicals. Two primary transformations of 4-isopropylbenzaldehyde oxime are its reduction to form amines and its rearrangement to form amides.
Reduction to Amines: The oxime group can be readily reduced to an amine. For instance, the reduction of this compound yields 4-(isopropyl)benzylamine. This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation.
Beckmann Rearrangement to Amides: Under acidic conditions, typically using catalysts like sulfuric acid or polyphosphoric acid, this compound undergoes a Beckmann rearrangement. smolecule.com In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, converting the oxime into the corresponding amide, which in this case is 4-(isopropyl)benzamide.
| Starting Material | Reaction | Major Product | Common Reagents |
|---|---|---|---|
| This compound | Reduction | 4-(Isopropyl)benzylamine | Sodium borohydride, Catalytic Hydrogenation |
| This compound | Beckmann Rearrangement | 4-(Isopropyl)benzamide | Sulfuric acid, Polyphosphoric acid |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Aldehydes are frequent participants in such reactions. Research has demonstrated the use of 4-isopropylbenzaldehyde, the direct precursor to the oxime, in MCRs for synthesizing heterocyclic compounds. nih.govrsc.org
For example, 4-isopropylbenzaldehyde has been used in a reaction with N,N′-dimethylethylenediamine in benzene (B151609) to produce 1,3-dimethyl-2-(4′-isopropylphenyl)imidazolidine, a substituted imidazolidine (B613845), in good yield. nih.govrsc.org Imidazolidines are important heterocyclic frameworks that serve as precursors to N-heterocyclic carbenes (NHCs) and are found in various biologically active molecules. nih.gov The utility of its parent aldehyde in these efficient synthetic strategies highlights the role of the 4-isopropylphenyl scaffold as a valuable building block in complex organic synthesis.
Coordination Chemistry and Ligand Design Research
The oxime group possesses both a nitrogen atom with a lone pair of electrons and a hydroxyl group, making it an excellent candidate for acting as a ligand that can coordinate to metal ions. at.ua The study of how oximes and their derivatives bind to metals is a significant area of research in coordination chemistry.
The oxime functional group can chelate to metal ions through both the nitrogen and oxygen atoms. researchgate.net While extensive research exists on metal complexes of various oximes, specific studies often focus on ligands derived from 4-isopropylbenzaldehyde that incorporate the core structure of the oxime. journalijar.comijpbs.com Schiff bases derived from the condensation of 4-isopropylbenzaldehyde (also known as cuminaldehyde) with compounds like semicarbazide (B1199961) and thiosemicarbazide (B42300) have been synthesized and used to form stable complexes with a range of transition metals. journalijar.comijpbs.com
For example, ligands such as 4-isopropylbenzaldehyde semicarbazone and thiosemicarbazone have been prepared and subsequently reacted with metal salts like manganese(II) chloride and iron(III) chloride to create new metal complexes. journalijar.com These complexes have been characterized using various spectroscopic and analytical techniques, including infrared and NMR spectroscopy, to confirm the coordination of the ligand to the metal center. journalijar.com Such research is crucial for understanding the electronic and steric effects of the isopropyl-substituted phenyl ring on the properties of the resulting metal complexes. ijpbs.com
| Parent Aldehyde | Derived Ligand Type | Example Metals Coordinated | Reference |
|---|---|---|---|
| 4-Isopropylbenzaldehyde | Semicarbazone | Mn(II), Fe(III) | journalijar.com |
| 4-Isopropylbenzaldehyde | Thiosemicarbazone | Mn(II), Fe(III) | journalijar.com |
| 4-Isopropylbenzaldehyde | Hydrazone | Ni(II), Cu(II), Zn(II) | grafiati.com |
Catalysis Research
The ability of oximes to form stable metal complexes has led to the exploration of oxime-derived ligands in the field of catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of a metal catalyst. mdpi.com
Research into ligands for catalysis has included a variety of oxime-containing structures. Oxime-derived palladacycles, which are organometallic compounds containing a palladium-carbon bond stabilized by an intramolecular coordinating ligand, have been shown to be versatile catalysts for cross-coupling reactions. researchgate.net These reactions are fundamental for forming carbon-carbon bonds in organic synthesis.
Furthermore, cobalt complexes bearing pyridine-oxime ligands have been developed and investigated for their catalytic behavior in isoprene (B109036) polymerization. mdpi.com In these systems, the pyridine-oxime ligand coordinates to the cobalt center, and the resulting complex, when activated by an aluminum co-catalyst, can effectively polymerize isoprene with high activity. mdpi.com The structure of the ligand, including substituents on the pyridine (B92270) and oxime components, significantly influences the catalytic performance and the properties of the resulting polymer. mdpi.com Similarly, iridium complexes featuring various ligand architectures, including those that can be formed from oxime-related precursors, are known to be highly efficient catalysts for hydrogenation reactions. dicp.ac.cnnih.gov This body of work demonstrates the active exploration of oxime-based structures as tunable platforms for designing advanced catalysts.
Applications in Specific Catalytic Transformations (e.g., Hydrogenation of Related Aldehydes)
While research focusing specifically on this compound as a catalyst is limited, its structural parent, 4-isopropylbenzaldehyde, and the oxime functional group are relevant in various catalytic transformations. The hydrogenation of aldehydes and oximes are crucial industrial processes, and studies on related compounds provide insight into the potential catalytic pathways involving this compound.
The selective hydrogenation of oximes over heterogeneous catalysts is a significant reaction in synthetic organic chemistry for producing valuable amines and hydroxylamines. mdpi.com This process is often favored over other methods as it can avoid harsh reagents. mdpi.com The hydrogenation of an oxime can proceed through two main pathways: reduction of the C=N bond followed by the N-O bond, or vice-versa. mdpi.com For instance, studies on different catalysts show that Pd/C catalysts tend to reduce the N-O bond first, leading rapidly to an amine, whereas Pt/C catalysts may favor the formation of a hydroxylamine (B1172632) intermediate. mdpi.com
Research on the hydrogenation of the parent aldehyde, 4-isopropylbenzaldehyde (also known as cuminaldehyde), demonstrates the use of advanced catalytic systems. A patent describes the use of a metal oxide-supported earth-abundant metal catalyst, specifically nickel supported on silica (B1680970) (Ni@SiO₂), for the efficient hydrogenation of 4-isopropylbenzaldehyde. google.com This highlights the ongoing development of sustainable catalysts for transforming this class of aldehydes. google.com The reaction involves activating the catalyst and then proceeding with hydrogenation under specific conditions. google.com
The table below summarizes the conditions used for the hydrogenation of the related aldehyde, 4-isopropylbenzaldehyde.
Table 1: Catalytic Hydrogenation of 4-Isopropylbenzaldehyde
| Catalyst | Precursor | Support | Reaction Conditions | Product | Source |
|---|
Furthermore, 4-isopropylbenzaldehyde is used as a starting material in the synthesis of other complex molecules, such as highly substituted imidazolidines. nih.govrsc.org These syntheses often involve catalytic steps, for example, the catalytic hydrogenation (Pd/C) of an intermediate to yield a subsequent product. nih.gov This underscores the role of the 4-isopropylbenzaldehyde framework in building blocks for advanced organic synthesis.
Applications in Materials Science Research
This compound is identified as a valuable compound in materials science, particularly as a building block for creating functional materials, including polymers and substances with tailored optical and electronic properties. ontosight.aibldpharm.com The unique structure of the molecule, combining an aromatic ring with an isopropyl group and a reactive oxime functional group, allows for its incorporation into various material architectures. ontosight.ai
Integration into Polymer Synthesis and Functional Materials
The oxime functional group is reactive and can be utilized in polymerization reactions. researchgate.net While direct homopolymerization of this compound is not widely documented, its potential as a monomer or co-monomer in creating more complex polymer structures is recognized. bldpharm.com It is listed commercially as a "Polymer Science Material Building Block," indicating its role in this field. bldpharm.com
Research on analogous structures provides a basis for understanding how this compound could be integrated into polymers.
Terpolymers: New monomers, such as (E)-4-acetylpyridine oxime, have been synthesized and subsequently used to create terpolymers with other monomers like formaldehyde. researchgate.net This approach could be adapted for this compound to synthesize novel terpolymers with specific functionalities.
Coordination Polymers and MOFs: The parent aldehyde, 4-isopropylbenzaldehyde, is used to synthesize Schiff base ligands which, in turn, form coordination polymers with various transition metals. acs.org Similarly, other oxime-containing ligands have been successfully used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are of great interest due to their potential applications in catalysis, spintronics, and photonics. mdpi.com The nitrogen and oxygen atoms of the oxime group in this compound make it a candidate for acting as a ligand in the formation of such metal-organic materials.
Development of Materials with Specific Optical and Electrochemical Properties
The incorporation of this compound and its derivatives into materials can impart specific physical and chemical properties. Its classification under "Optical Materials," "OLED Materials," and "Electronic Materials" suggests its utility in these advanced applications. bldpharm.com
The electrochemical and optical properties often arise from the conjugated systems created when these molecules are part of a larger structure, such as a polymer or a metal complex.
Electrochemical Properties: Studies on other oximes have determined their ionization constants and thermodynamic parameters using conductivity measurements, supported by DFT analysis. researchgate.net Research on materials derived from 4-isopropylbenzaldehyde has also explored their electrochemical behavior. For example, thiadiazole derivatives synthesized from 4-isopropylbenzaldehyde have been incorporated into composites with polyaniline, and their electrical properties studied. growingscience.com
Optical Properties: Hydrazone derivatives of 4-isopropylbenzaldehyde have been synthesized and analyzed for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. acs.org The synthesis of such materials often involves spectroscopic characterization to understand their charge transfer characteristics, which are fundamental to their optical behavior. acs.org The development of coordination polymers and MOFs using oxime-based ligands also opens avenues for creating materials with interesting magnetic and luminescent properties. mdpi.com
The table below summarizes materials derived from or related to this compound and their investigated properties.
Table 2: Materials and Properties Derived from 4-Isopropylbenzaldehyde and Related Oximes
| Material Type | Derivative/Related Compound | Investigated Property | Potential Application | Source |
|---|---|---|---|---|
| Coordination Polymer | Schiff base from 4-isopropylbenzaldehyde | Structural characterization | Antitumor agents | acs.org |
| Hydrazone | 4-isopropylbenzaldehyde derived hydrazone | Nonlinear optical (NLO) properties, charge transfer | Photonics, optoelectronics | acs.org |
| Polymer Composite | Thiadiazole from 4-isopropylbenzaldehyde | Electrical and electrochemical properties | Electronic materials | growingscience.com |
| Metal-Organic Framework | Pyridyl oximes (related structure) | Magnetic susceptibility, porosity | Spintronics, photonics, catalysis | mdpi.com |
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of 4-Isopropylbenzaldehyde (B89865) oxime research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for ensuring purity, quantifying the compound, and identifying related substances.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of 4-Isopropylbenzaldehyde oxime. It is particularly valued for its application in monitoring reaction progress, assessing compound purity, and conducting stability studies. Research indicates that reverse-phase (RP) HPLC is a common and effective method for analyzing this and related oxime compounds. sielc.comsielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For this compound, the separation is achieved based on its partitioning between these two phases. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidifier like phosphoric acid to ensure sharp peak shapes. sielc.comsielc.com For applications requiring compatibility with mass spectrometry detection (LC-MS), phosphoric acid is typically substituted with a volatile acid, such as formic acid. sielc.comsielc.com The technique is highly scalable, allowing its use for both analytical quantification and for preparative separation to isolate impurities. sielc.com Furthermore, HPLC is the method of choice for stability testing, where it is used to monitor the degradation of the oxime under various conditions, such as elevated temperature and humidity.
Table 1: Representative HPLC Conditions for Oxime Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Technique | Reverse-Phase (RP) HPLC | sielc.comsielc.com |
| Column | C18 (e.g., Zorbax SB C18, Newcrom R1) | sielc.comasianjpr.com |
| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |
| Acidifier | Phosphoric Acid or Formic Acid (for MS) | sielc.comsielc.com |
| Detection | UV Detector | asianjpr.com |
| Application | Purity assessment, quantification, stability studies | sielc.com |
This table is a composite representation of typical conditions reported for oxime and aldehyde analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide high-confidence identification of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated in the GC column before being fragmented and detected by the mass spectrometer.
The mass spectrum of a compound is a critical piece of data for its structural confirmation. For this compound, mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight. rsc.org Research has reported the mass-to-charge ratio (m/z) for the molecular ion (M+) of this compound to be 163, which aligns with its calculated molecular weight. rsc.org This technique is not only used for identification but also for analyzing the fragmentation pattern, which can provide further structural information.
Electrochemical Characterization Techniques
Electrochemical methods are powerful tools for investigating the redox properties and electronic characteristics of molecules like this compound. These techniques provide insights into electron transfer processes, which are fundamental to understanding potential applications in areas like sensor development or materials science.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of substances. scielo.org.mx For oxime compounds, CV can determine reduction potentials, probe reaction mechanisms, and investigate interactions with other molecules. scielo.org.mxlookchemmall.com The electrochemical behavior of oximes is often studied using electrodes such as glassy carbon or hanging mercury drop electrodes, with a reference electrode like a saturated calomel (B162337) electrode (SCE) or Ag/AgCl. scielo.org.mxlmaleidykla.lt
Studies on various oximes show that their electrochemical reduction is often irreversible and dependent on factors like pH and the molecular structure itself. scielo.org.mxlmaleidykla.lt The reduction potentials are typically pH-dependent, with more favorable (less negative) potentials observed at lower pH values due to the protonation of the oxime group. scielo.org.mx The nature of the substituents on the aromatic ring significantly influences the ease of reduction. The electron transfer process for many oxime compounds has been found to be controlled by diffusion. lmaleidykla.lt While specific CV data for this compound is not detailed in the provided search results, the general principles derived from analogous compounds suggest it would exhibit irreversible reduction at a potential influenced by its isopropyl group and the experimental pH.
Table 2: Typical Experimental Parameters for Cyclic Voltammetry of Oxime Compounds
| Parameter | Description | Source(s) |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode, Hanging Mercury Drop Electrode (HMDE) | scielo.org.mxlmaleidykla.lt |
| Reference Electrode | Saturated Calomel Electrode (SCE), Ag/AgCl | scielo.org.mx |
| Auxiliary Electrode | Platinum Wire | lookchemmall.com |
| Solvent/Electrolyte | Aqueous buffers (e.g., Tris-HCl, phosphate (B84403) buffer), organic solvents | lookchemmall.comlmaleidykla.lt |
| Scan Rate | e.g., 40-50 mV/s | scielo.org.mx |
| Analysis | Determination of reduction/oxidation potentials, study of reaction kinetics | scielo.org.mxlmaleidykla.lt |
This table summarizes common conditions used in the electrochemical study of various oxime compounds.
Conductivity measurements are employed to study the electrical properties of chemical compounds and their solutions. For oxime derivatives, these measurements can provide information on ionization constants, thermodynamic parameters, and charge transport characteristics. researchgate.net Studies on certain oximes have used conductivity methods to determine their ionization constant (pKa) at different temperatures, which in turn allows for the calculation of thermodynamic properties like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the ionization reaction. researchgate.net
In the solid state, research on related organic materials has shown that the introduction of oxime groups can enhance electrical conductivity. rsc.org This is sometimes attributed to stronger intermolecular interactions, such as hydrogen bonding, and increased electronic conjugation, which facilitates charge transport. rsc.org The electrical properties are intrinsically linked to the molecule's frontier molecular orbitals (HOMO and LUMO), where a smaller energy gap is often associated with better electronic transport properties. biointerfaceresearch.com Some metal complexes incorporating oxime ligands have been investigated for their solid-state electrical conductivity, with some exhibiting semiconducting properties. researchgate.net
Historical Context and Future Research Directions
Seminal Discoveries and Evolution of Research on 4-Isopropylbenzaldehyde (B89865) Oxime
The study of 4-Isopropylbenzaldehyde oxime is intrinsically linked to the development of oxime chemistry in the late 19th century. Oximes as a class of compounds were the subject of intensive study, with their formation from aldehydes and hydroxylamine (B1172632) being established as a fundamental organic reaction. nih.gov The precursor to the title compound, 4-isopropylbenzaldehyde, also known as cuminaldehyde, was documented in chemical literature as early as 1880, primarily as a component of essential oils from plants like cumin (Cuminum cyminum). acs.org
The synthesis of this compound follows the classic condensation reaction between 4-isopropylbenzaldehyde and hydroxylamine. ontosight.ai Early research on benzaldehyde (B42025) oximes was foundational, focusing on understanding their structure, formation, and reactivity. nih.gov Mechanistic studies, such as those involving photoinduced electron-transfer, explored how substituted benzaldehyde oximes react under various conditions, noting that they can yield both the corresponding aldehyde and a nitrile. acs.orgresearchgate.net The iminoxyl radical was identified as a key intermediate in these transformations. acs.org
The evolution of research saw the application of these fundamental principles to a wide array of substituted benzaldehyde oximes. The presence of the isopropyl group in the para position of the benzene (B151609) ring influences the compound's physical and chemical properties, such as solubility and reactivity, compared to unsubstituted benzaldehyde oxime. ontosight.ai While specific seminal papers on this compound itself are embedded within the broader exploration of oximes, its scientific lineage is clear, stemming from the characterization of natural aldehydes and the establishment of core organic reactions.
Table 1: Key Milestones in the Evolution of Research on this compound and Related Compounds
| Period/Year | Discovery or Research Focus | Significance |
|---|---|---|
| 1880s | Cuminaldehyde (4-isopropylbenzaldehyde) appears in chemical literature. acs.org | Established the availability of the key precursor from natural and synthetic sources. |
| 1882 | Oximes and their formation are intensively studied by Meyer and Janny. nih.gov | Provided the fundamental chemical reaction for synthesizing this compound. |
| Late 20th Century | Mechanistic studies on photosensitized reactions of benzaldehyde oximes. acs.orgresearchgate.net | Elucidated reaction pathways, such as electron transfer and hydrogen atom transfer, which are applicable to this compound. |
Identification of Emerging Research Frontiers and Unexplored Synthetic Avenues
Current and future research on this compound is moving beyond fundamental synthesis and characterization into specialized applications and novel synthetic methodologies. These frontiers are driven by demands for sustainability, efficiency, and new molecular functionalities.
One of the most significant emerging frontiers is the development of bio-based benzaldehyde oximes. dataintelo.com Driven by a global shift towards sustainable and renewable chemical sources, research is focusing on producing the aldehyde precursor, and subsequently the oxime, from plant or microbial sources rather than petrochemicals. dataintelo.com Innovations in biotechnological processes like enzymatic synthesis and microbial fermentation are key to this transition. dataintelo.com
In terms of applications, derivatives of this compound are being investigated for their biological activities. For instance, a related derivative, cuminaldehyde guanylhydrazone, was studied as a disinfectant, with research exploring its effect on the gene expression of E. coli. nih.gov This points to a research avenue where the oxime moiety is used as a scaffold for creating new bioactive agents. Furthermore, palladium complexes featuring ligands structurally similar to oxime derivatives, such as thiosemicarbazones, have shown considerable potential as anti-viral and anti-fungal agents, suggesting a rich area for the exploration of this compound-metal complexes. researchgate.net
Unexplored synthetic avenues include the use of this compound as an intermediate in the one-pot synthesis of more complex molecules. Recent studies on the oxidative amidation of aldehydes, where 4-isopropylbenzaldehyde was used as a starting material to generate reactive nitrile imine intermediates, showcase advanced synthetic strategies that could be adapted to use the oxime directly. acs.org Additionally, the compound is a logical precursor for creating highly substituted heterocyclic systems, such as imidazolidines, which have applications as chiral ligands and catalysts. researchgate.net
Table 2: Emerging Research Frontiers for this compound
| Research Frontier | Description | Potential Impact |
|---|---|---|
| Bio-based Synthesis | Utilizing enzymatic or microbial processes to produce the compound from renewable feedstocks. dataintelo.com | Reduces reliance on petrochemicals and lowers the environmental footprint of production. |
| Bioactive Derivatives | Using the oxime as a scaffold to synthesize novel compounds for pharmaceutical or agricultural use, such as disinfectants or anti-fungal agents. nih.govresearchgate.net | Development of new functional chemicals with specific biological targets. |
| Advanced Synthetic Intermediates | Employing the oxime in multi-step, one-pot reactions or as a precursor to complex heterocyclic structures. acs.orgresearchgate.net | Enables more efficient and novel pathways to high-value chemical products. |
Future Challenges and Opportunities in the Academic Study of Oxime Chemistry
The broader field of oxime chemistry, which provides the context for this compound, faces several challenges that are simultaneously creating opportunities for innovation.
A primary challenge has been the development of more efficient and environmentally friendly synthesis protocols. Traditional methods can be slow or require harsh conditions. This has led to opportunities in catalysis. For example, the use of oxalic acid as a catalyst for oximation has been shown to produce excellent yields in shorter reaction times under milder conditions. orientjchem.org A major leap forward has been the development of highly efficient nucleophilic catalysts for oxime ligation, which have greatly improved upon aniline, the classical catalyst for imine formation. nih.gov These advancements are crucial for making oxime chemistry more applicable to industrial and biological settings.
Another challenge lies in the precise control of reaction mechanisms and selectivity. As seen in photosensitized reactions, benzaldehyde oximes can proceed through different pathways (e.g., electron transfer vs. hydrogen atom transfer) depending on their electronic properties. acs.orgresearchgate.net A key opportunity here is to leverage a deeper mechanistic understanding to direct reactions toward a desired product, such as selectively forming a nitrile over an aldehyde, by fine-tuning substituents or reaction conditions.
Perhaps the greatest opportunity for oxime chemistry lies in bioconjugation. nih.gov The reaction to form an oxime is a cornerstone of "click chemistry," used to link molecules in complex biological environments. Historically, the reaction's slow rate was a limitation. nih.gov However, recent breakthroughs in understanding the reaction mechanism and developing catalysts have transformed it into one of the fastest and most versatile bioconjugation tools available. nih.govnih.gov This opens up vast possibilities for cell labeling, drug delivery systems, and the synthesis of biomaterials.
Table 3: Future Challenges and Opportunities in Oxime Chemistry
| Challenge | Opportunity | Significance |
|---|---|---|
| Slow reaction rates and harsh conditions in traditional synthesis. | Development of advanced catalysts (e.g., nucleophilic catalysts, oxalic acid) for faster, more efficient, and eco-friendly oxime formation. nih.govorientjchem.org | Makes oxime synthesis more practical for industrial scale-up and sensitive applications like bioconjugation. |
| Lack of selectivity in certain reaction pathways. | Leveraging detailed mechanistic understanding to control reaction outcomes and achieve high selectivity for desired products (e.g., nitriles vs. aldehydes). acs.orgresearchgate.net | Enhances the synthetic utility of oximes as predictable and reliable building blocks. |
| Application in complex biological systems. | Utilizing optimized oxime ligation as a rapid and robust "click chemistry" tool for bioconjugation, diagnostics, and creating advanced biomaterials. nih.govnih.gov | Expands the role of oxime chemistry into cutting-edge areas of chemical biology and medicine. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Isopropylbenzaldehyde oxime?
- Methodological Answer : The oxime is typically synthesized via condensation of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under acidic or basic conditions. Microwave-assisted synthesis (80°C, 700 W, 6 minutes) improves yield and reduces reaction time compared to conventional heating . Ensure stoichiometric excess of NHOH·HCl (5–10% molar excess) to drive the reaction to completion. Workup involves extraction with ethyl acetate and evaporation, avoiding column chromatography for purification in some protocols .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Compare with literature values (if available) to confirm purity.
- NMR Spectroscopy : H and C NMR should show characteristic peaks for the oxime group (C=N–OH, δ ~8–9 ppm for H) and isopropyl substituents (δ ~2.5–3.0 ppm for CH(CH)) .
- FT-IR : Confirm the presence of C=N (1630–1690 cm) and O–H (3200–3550 cm) stretches .
Q. What safety precautions are critical when handling hydroxylamine derivatives during oxime synthesis?
- Methodological Answer : Hydroxylamine hydrochloride is toxic and potentially explosive. Use fume hoods, wear nitrile gloves, and avoid contact with skin/eyes. In case of exposure, rinse immediately with water (15 minutes for skin/eyes) and seek medical attention. Ionic liquids (e.g., imidazolium-based) can reduce hazards by serving as safer reaction media .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The isopropyl group introduces steric hindrance, reducing reaction rates at the oxime’s C=N bond. Computational modeling (DFT or molecular docking) can quantify steric parameters (e.g., Tolman cone angle) and electron-withdrawing effects. Compare reaction kinetics with analogs (e.g., 4-methylbenzaldehyde oxime) to isolate steric contributions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, oxime stability). Standardize protocols:
- Stability Testing : Monitor oxime degradation in buffer (pH 7.4, 37°C) via HPLC.
- Dose-Response Curves : Use multiple cell lines (e.g., HeLa, MCF-7) and validate apoptosis markers (Annexin V/PI assays) .
- Metabolite Profiling : Identify degradation products using LC-MS, especially in microbial systems (e.g., Aromatoleum aromaticum pCyN1) .
Q. How can ionic liquids (ILs) improve the sustainability of this compound synthesis?
- Methodological Answer : ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF]) enhance reaction efficiency by stabilizing intermediates and enabling catalyst recycling. Optimize IL polarity to reduce side reactions. Compare energy consumption (via life-cycle analysis) with traditional solvents (e.g., ethanol) to quantify environmental benefits .
Q. What mechanistic insights can be gained from studying the photostability of this compound?
- Methodological Answer : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) identifies photodegradation pathways. Track C=N bond cleavage via time-resolved IR. Computational TD-DFT simulations predict excited-state behavior, correlating with experimental degradation rates .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
